4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
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Overview
Description
4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique seven-five fused bicyclic structure, which includes a pyrazole ring fused to a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multiple steps. One common method starts with commercially available methyl pyrazole 3,5-dicarboxylate. This compound is alkylated with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis techniques described in academic literature suggest that it can be produced efficiently on a larger scale. The use of commercially available starting materials and standard organic synthesis techniques makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction of the lactam to an amine is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, tert-butyloxycarbonyl chloride for protection, and various alkylating agents for substitution reactions . Reaction conditions typically involve standard organic synthesis techniques such as heating, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, particularly kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-diazepine derivatives, such as:
- Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
- Various 2-carboxylated-tetrahydro-pyrazolo[1,4]diazepines
Uniqueness
What sets 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid apart is its specific substitution pattern and the presence of the carboxylic acid group, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold for the development of new therapeutic agents and other applications .
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRTNQEZPEXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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